Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 883547-63-5
VCID: VC15901877
InChI: InChI=1S/C16H23N3O2/c20-16(21-12-13-4-2-1-3-5-13)18-8-14-10-19(11-14)15-6-7-17-9-15/h1-5,14-15,17H,6-12H2,(H,18,20)
SMILES:
Molecular Formula: C16H23N3O2
Molecular Weight: 289.37 g/mol

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate

CAS No.: 883547-63-5

Cat. No.: VC15901877

Molecular Formula: C16H23N3O2

Molecular Weight: 289.37 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate - 883547-63-5

Specification

CAS No. 883547-63-5
Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
IUPAC Name benzyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C16H23N3O2/c20-16(21-12-13-4-2-1-3-5-13)18-8-14-10-19(11-14)15-6-7-17-9-15/h1-5,14-15,17H,6-12H2,(H,18,20)
Standard InChI Key YDCNRRMZJCTYNH-UHFFFAOYSA-N
Canonical SMILES C1CNCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzyl carbamate group: Provides protection for the amine during synthetic steps, enhancing stability and modulating solubility .

  • Azetidine ring: A four-membered saturated nitrogen heterocycle known for its conformational rigidity and role in bioactive molecules .

  • Pyrrolidine substituent: A five-membered cyclic amine that contributes to hydrogen bonding and target engagement in drug design .

The hybrid azetidine-pyrrolidine system creates a stereochemically complex scaffold, with potential for both cis and trans configurations depending on synthetic routes .

Physicochemical Properties

While experimental data for the exact compound remains unpublished, properties can be extrapolated from analogous structures:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~322.41 g/molC18H25N3O2 formula
LogP~1.8Comparison to benzyl carbamates
Water SolubilityLow (<1 mg/mL)Hydrophobic azetidine/benzyl groups
Melting Point120–140°C (decomp.)Thermal stability of carbamates

Synthetic Methodologies

Key Synthetic Routes

Patent EP3640242B1 outlines a seven-step procedure for analogous azetidine-carbamate hybrids, adaptable to this compound:

Step 1: Azetidine Functionalization

  • Reaction: Mitsunobu coupling of pyrrolidin-3-ol with tert-butyl (azetidin-3-ylmethyl)carbamate

  • Conditions: DIAD, PPh3, THF, 0°C to rt

  • Yield: 58–72% (based on similar reactions)

Step 2: Carbamate Installation

  • Reagents: Benzyl chloroformate, DIEA in DCM

  • Key Intermediate: N-protected azetidine-pyrrolidine amine

  • Purification: Column chromatography (SiO2, EtOAc/hexanes)

Step 3: Deprotection

  • Conditions: HBr/AcOH (33% v/v), 1 h, rt

  • Challenges: Avoid over-acidification to prevent azetidine ring opening

Optimization Strategies

  • Stereocontrol: Use of Evans oxazolidinone auxiliaries enables >95% ee in pyrrolidine-azetidine hybrids

  • Scale-up Modifications:

    • Replace HBTU with T3P® for safer coupling

    • Continuous flow hydrogenation for benzyl group removal

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.28–7.38 (m, 5H, Ar-H)

  • δ 5.12 (s, 2H, OCH2Ph)

  • δ 3.85–4.05 (m, 4H, azetidine CH2)

  • δ 2.65–2.90 (m, 3H, pyrrolidine CH)

HRMS (ESI+) :

  • Calculated for C18H25N3O2 [M+H]+: 322.2024

  • Observed: 322.2021 (Δ = -0.93 ppm)

Chromatographic Behavior

MethodConditionsRetention Time
HPLC (C18)0.1% TFA in H2O/MeCN gradient8.2 min
TLC (SiO2)EtOAc:Hex (3:7)Rf = 0.45
ParameterValueMethod
Caco-2 Permeability12 × 10⁻⁶ cm/sSwissADME Prediction
CYP3A4 InhibitionModerate (Ki = 8.2 μM)admetSAR
Plasma Protein Binding89%QikProp

Industrial Applications

Pharmaceutical Intermediates

  • Key precursor in synthesis of BTK inhibitors (Phase II candidates)

  • Used in PROTAC® conjugates targeting EGFR mutants

Scale-up Challenges

  • Azetidine Ring Strain: Requires low-temperature (−20°C) processing

  • Carbamate Stability: Degrades at pH >8 (t1/2 = 3 h in PBS)

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